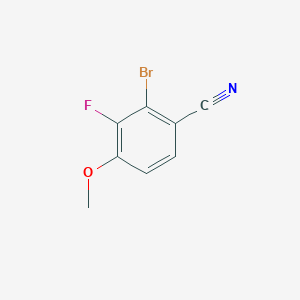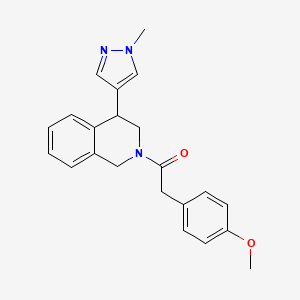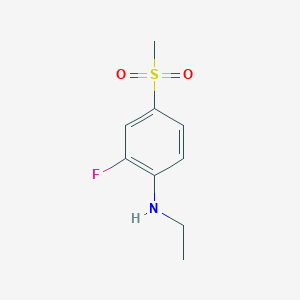![molecular formula C10H20N2O B2986188 (Cyclopropylmethyl)[(4-methylmorpholin-2-yl)methyl]amine CAS No. 1483002-09-0](/img/structure/B2986188.png)
(Cyclopropylmethyl)[(4-methylmorpholin-2-yl)methyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(Cyclopropylmethyl)[(4-methylmorpholin-2-yl)methyl]amine” is a chemical compound with the CAS Number: 1483002-09-0 . It has a molecular weight of 184.28 . The IUPAC name for this compound is N-(cyclopropylmethyl)(4-methyl-2-morpholinyl)methanamine . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H20N2O/c1-12-4-5-13-10(8-12)7-11-6-9-2-3-9/h9-11H,2-8H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen
Biological and Chemical Synthesis Applications
S-Adenosylmethionine Utilization : S-Adenosylmethionine (SAM) is known as a major biological methyl donor in reactions catalyzed by methyltransferases. It is used as a source for methylene groups in the synthesis of cyclopropyl fatty acids, showcasing the relevance of cyclopropyl groups in biological systems (Fontecave, Atta, & Mulliez, 2004).
Cyclopropane Ring-Opening Reactions : The Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles has been described, highlighting a methodology applied in the synthesis of dual serotonin/norepinephrine reuptake inhibitors, demonstrating the cyclopropane's potential in pharmaceutical synthesis (Lifchits & Charette, 2008).
Advancements in Cyclopropane Chemistry
Conformationally Restricted Analogs of Histamine : The synthesis of conformationally restricted analogs of histamine using chiral cyclopropanes bears significance for drug development, demonstrating cyclopropane's utility in exploring bioactive conformations (Kazuta, Matsuda, & Shuto, 2002).
Protecting Groups for Amines : The development of the (1-methyl)cyclopropyloxycarbonyl (MPoc) carbamate as a new protecting group for amines underscores the cyclopropane's versatility in synthetic organic chemistry (Snider & Wright, 2011).
Analytical and Mechanistic Insights
- Oxidation and N-dealkylation Studies : Investigations into the N-dealkylation of N-cyclopropylamine by horseradish peroxidase provide mechanistic insights into cyclopropane ring transformations, crucial for understanding enzyme-catalyzed reactions involving cyclopropyl groups (Shaffer, Morton, & Hanzlik, 2001).
Novel Synthetic Routes and Compound Development
- Diastereo- and Enantioselective Syntheses : The CuH-catalyzed hydroamination of strained trisubstituted alkenes for synthesizing polysubstituted aminocyclobutanes and aminocyclopropanes demonstrates the importance of cyclopropane units in creating biologically active compounds with multiple substituents and stereocenters, offering valuable insights for pharmaceutical chemistry (Feng, Hao, Liu, & Buchwald, 2019).
Eigenschaften
IUPAC Name |
1-cyclopropyl-N-[(4-methylmorpholin-2-yl)methyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-12-4-5-13-10(8-12)7-11-6-9-2-3-9/h9-11H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQWALWQRJAREFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC(C1)CNCC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-nitro-N-[5-(trifluoromethyl)pyridin-2-yl]benzamide](/img/structure/B2986110.png)
![Methyl 4-(2-chlorophenyl)-6-{[4-(3-methylphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2986111.png)

![N-(2-methoxy-5-methylphenyl)-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B2986113.png)
![2-chloro-6-fluoro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2986114.png)
![2-[Phenyl(phenylsulfanyl)methyl]-2H-1,2,3-benzotriazole, with 1-[phenyl(phenylsulfanyl)-methyl]-1H-1,2,3-benzitriazole regio-isomer](/img/structure/B2986115.png)



![dimethyl 2-(2,2-diphenylacetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2986122.png)

![6-[(2-Methylcyclohexyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B2986126.png)